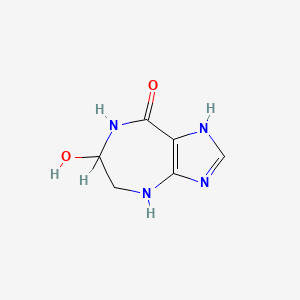Azepinomycin
CAS No.: 89354-15-4
Cat. No.: VC1567727
Molecular Formula: C6H8N4O2
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89354-15-4 |
|---|---|
| Molecular Formula | C6H8N4O2 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | 6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1,4]diazepin-8-one |
| Standard InChI | InChI=1S/C6H8N4O2/c11-3-1-7-5-4(6(12)10-3)8-2-9-5/h2-3,7,11H,1H2,(H,8,9)(H,10,12) |
| Standard InChI Key | HCLYCONTUAROEE-UHFFFAOYSA-N |
| SMILES | C1C(NC(=O)C2=C(N1)N=CN2)O |
| Canonical SMILES | C1C(NC(=O)C2=C(N1)N=CN2)O |
Introduction
Chemical Structure and Properties
Azepinomycin (C6H8N4O2) is a heterocyclic compound with a molecular weight of 168.15 g/mol . Its chemical structure features a tetrahydro-imidazo[4,5-e] diazepin-8-one core with a hydroxy group at the 6-position . This unique bicyclic architecture contributes to its specific biological activity.
The compound exists predominantly in a twist-boat conformation with its 6-OH group in an axial orientation, as confirmed through molecular mechanics, molecular orbital Austin Method 1 (AM1) calculations, and dynamic NMR spectroscopy . This conformational preference plays a crucial role in its interaction with target enzymes.
Structural Features
The N-acyl hemiaminal N-H bond in azepinomycin exchanges slowly, as observed in NMR studies where it appears as a doublet (δH 8.06 ppm, J = 5.6 Hz) in 1H-NMR spectra acquired from H2O solutions . This slow exchange has been attributed to inductive or stereoelectronic inhibition of proton-exchange in the bicyclic architecture, as intramolecular hydrogen bonding is prohibited by the molecule's structure .
Crystal structure analysis provides evidence of an anomeric effect, as indicated by the axial position of the hemiaminal moiety . This structural feature may contribute to the compound's stability and biological activity.
Discovery and Natural Sources
Azepinomycin was first isolated from the culture filtrate of Streptomyces toyocaensis MF718-03, a soil bacterium collected from Musashino City, Tokyo, Japan . The discovery of this compound was reported by Isshiki and colleagues in 1987, who characterized it as a guanase inhibitor .
As a naturally occurring antibacterial agent, azepinomycin belongs to a class of compounds that target purine metabolism. Its discovery has contributed significantly to our understanding of natural product chemistry and enzyme inhibition mechanisms.
Synthesis Methods
Several synthetic routes have been developed for azepinomycin production, with varying degrees of efficiency and complexity. The evolution of these methods demonstrates advances in synthetic organic chemistry and the importance of this compound in biochemical research.
Traditional Synthetic Routes
Modern Efficient Synthesis
A significant breakthrough in azepinomycin synthesis was reported in 2015 by Coggins, Tocher, and Powner, who developed a one-step protecting-group-free synthesis in water . This highly efficient method involves an atom economical general acid-base catalyzed reaction using commercially available compounds:
"We report an efficient, atom economical general acid–base catalyzed one-step multi-gram synthesis of azepinomycin from commercially available compounds in water."
The reaction couples 5-amino-imidazole-4-carboxamide (AICA) with glycolaldehyde through an Amadori rearrangement in neutral aqueous phosphate buffer . This approach provides crystalline azepinomycin in 60% yield without requiring chromatography or protecting groups . The methodology represents a significant advancement in synthetic efficiency and environmental friendliness.
Synthesis of Nucleoside Analogs
The synthesis of azepinomycin nucleoside analogs has also been explored. Hosmane et al. isolated two diastereomeric ribosides of azepinomycin in a combined 27% yield during their synthesis of the parent compound . The pH-dependent Amadori rearrangement of AICAR with glycolaldehyde provides an alternative route to these nucleoside analogs, with yields of 50-65% over 3-4 days at 60°C in aqueous solution at pH 4 .
Biological Activity
Azepinomycin's primary biological activity is the inhibition of guanine deaminase (guanase), an enzyme involved in the purine salvage pathway of nucleic acid metabolism .
Mechanism of Action
Guanase catalyzes the hydrolytic deamination of guanine to xanthine, a critical step in purine metabolism . Azepinomycin inhibits this enzyme by mimicking the transition state of the enzyme-catalyzed hydrolysis . This mechanism of action is similar to other natural deaminase inhibitors in purine metabolism, such as coformycin and pentostatin, which inhibit adenosine deaminase .
Inhibition Potency
The inhibitory potency of azepinomycin has been quantified in various studies. The IC50 (concentration required to inhibit 50% of guanase activity) is approximately 5 μM in cell culture systems . More precise inhibition studies with purified mammalian enzymes have established a competitive inhibition constant (Ki) of 2.5 (± 0.6) × 10^-6 M against rabbit liver guanase .
Table 1: Inhibition Constants of Azepinomycin and Its Nucleoside Analogs
| Compound | Ki Value (M) | Inhibition Type |
|---|---|---|
| Azepinomycin | 2.5 (± 0.6) × 10^-6 | Competitive |
| Nucleoside Analog 1 | 1.19 (± 0.02) × 10^-4 | Competitive |
| Nucleoside Analog 2 | 1.29 (± 0.03) × 10^-4 | Competitive |
Comparison with Other Guanase Inhibitors
Azepinomycin's inhibitory potency is relatively modest compared to other natural deaminase inhibitors in purine metabolism. For example, coformycin and pentostatin, which inhibit adenosine deaminase, have Ki values ranging from 10^-11 to 10^-13 M , making them significantly more potent than azepinomycin.
This discrepancy in potency has led researchers to explore structural modifications of azepinomycin to enhance its inhibitory activity. Various analogs have been synthesized and evaluated, including "fat" nucleoside derivatives designed to potentiate cytotoxic and antiviral activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume